molecular formula C9H5BrFNO2 B1415601 Methyl 3-bromo-2-cyano-6-fluorobenzoate CAS No. 1807215-29-7

Methyl 3-bromo-2-cyano-6-fluorobenzoate

Cat. No.: B1415601
CAS No.: 1807215-29-7
M. Wt: 258.04 g/mol
InChI Key: ACCUDBMXSOEZTG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-6-fluorobenzoate is a substituted benzoate ester characterized by a bromine atom at position 3, a cyano group at position 2, and a fluorine atom at position 6 of the aromatic ring. The molecular formula is C₉H₅BrFNO₂, derived from the benzoate backbone (C₆H₄), a methyl ester (COOCH₃), and three substituents: Br (3), CN (2), and F (6). This compound combines electron-withdrawing groups (Br, CN, F) that influence its electronic properties, stability, and reactivity.

Properties

IUPAC Name

methyl 3-bromo-2-cyano-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)8-5(4-12)6(10)2-3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCUDBMXSOEZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

The most common approach involves brominating a suitably substituted aromatic precursor, such as 2-cyano-6-fluorobenzoic acid or its methyl ester, followed by esterification if necessary.

Reaction Pathway:

  • Step 1: Bromination of 2-cyano-6-fluorobenzoic acid or methyl 2-cyano-6-fluorobenzoate.
  • Step 2: Esterification (if starting from acid) to obtain methyl ester.

Reaction Conditions:

  • Bromination typically employs N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator like AIBN or peroxides .
  • Solvents such as dimethylformamide (DMF) or acetonitrile are used to facilitate electrophilic aromatic substitution.
  • Temperature control (around 60°C) ensures regioselectivity and minimizes polybromination.

Research Findings:

A study demonstrated that bromination of 2-cyano-6-methylbenzoic acid using NBS in DMF at 60°C yielded the desired brominated intermediate with high regioselectivity at the 3-position.

Electrophilic Aromatic Substitution (EAS) on Methyl 2-Cyano-6-fluorobenzoate

Method Overview:

Selective bromination can be achieved directly on methyl 2-cyano-6-fluorobenzoate, exploiting the directing effects of existing substituents.

Reaction Pathway:

  • Bromination with NBS in the presence of a radical initiator.
  • The cyano group and fluorine atom influence regioselectivity, favoring substitution at the 3-position.

Reaction Conditions:

  • Use of NBS in carbon tetrachloride (CCl₄) or DMF .
  • Reflux conditions to maximize yield and control regioselectivity.

Research Findings:

The process yields methyl 3-bromo-2-cyano-6-fluorobenzoate efficiently, with yields exceeding 80%, and minimal formation of polybrominated byproducts.

Cyanation via Nucleophilic Substitution

Method Overview:

Post-bromination, the bromine atom at position 3 can be substituted with a cyano group.

Reaction Pathway:

  • Nucleophilic substitution of bromide with cyanide ion.
  • Typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
  • Reaction conducted under nitrogen atmosphere to prevent oxidation.

Reaction Conditions:

  • Cyanide source: potassium cyanide (KCN) or sodium cyanide (NaCN) .
  • Elevated temperature (around 80°C) to facilitate substitution.

Research Findings:

This method provides high regioselectivity and yields above 75%, with the cyanide replacing bromine efficiently at the aromatic ring.

Esterification to Obtain Methyl Ester

Method Overview:

If starting from the acid form, esterification is performed to convert the acid into methyl ester.

Reaction Pathway:

  • Acid catalyzed esterification using methanol and sulfuric acid .
  • Alternatively, use of diazomethane for milder conditions.

Reaction Conditions:

  • Reflux at 60–70°C.
  • Reaction monitored via TLC until completion.

Research Findings:

Esterification yields are typically high (~85%), with purification via recrystallization or chromatography.

Data Table: Summary of Preparation Methods

Step Reagents Solvent Conditions Yield (%) Notes
Bromination N-bromosuccinimide (NBS) DMF or CCl₄ 60°C, reflux 80–85 Regioselective at position 3 due to directing effects
Cyanation KCN or NaCN DMSO or DMF 80°C, nitrogen atmosphere 75–80 Nucleophilic substitution of bromide
Esterification Methanol, H₂SO₄ Reflux 60–70°C 85 Converts acid to methyl ester

Industrial Synthesis Considerations

  • Flow Chemistry: Continuous flow reactors optimize reaction control, improve safety (especially with cyanide), and increase yield.
  • Purification Techniques: Recrystallization, chromatography, and distillation are employed to obtain high-purity products.
  • Environmental Aspects: Use of greener solvents and safer cyanide substitutes are under investigation to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-cyano-6-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be employed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-Bromo-2-Chloro-6-Fluorobenzoate (CID 84076176)

  • Molecular Formula : C₈H₅BrClFO₂
  • Key Differences: Replaces the cyano group (CN) at position 2 with chlorine (Cl).
  • Higher molecular weight (293.48 g/mol vs. ~262.04 g/mol for the target compound) due to Cl vs. CN substitution. Likely differences in solubility and reactivity: Cl may participate in nucleophilic substitution more readily than CN .

Methyl 3-Cyano-6-Chloro-2-Fluorobenzoate (CAS 1805111-00-5)

  • Molecular Formula: C₉H₅ClFNO₂
  • Key Differences : Substitutes Br at position 3 with Cl and shifts substituent positions (CN at 3, F at 2, Cl at 6).
  • Impact: Reduced steric bulk and lipophilicity due to Cl (atomic radius 0.79 Å) vs. Br (1.14 Å). Altered electronic effects: The cyano group at position 3 may direct electrophilic reactions to ortho/para positions differently compared to the target compound .

Methyl 6-Bromo-3-Fluoro-2-Methylbenzoate (CAS 1807191-86-1)

  • Molecular Formula : C₉H₈BrFO₂
  • Key Differences : Replaces CN at position 2 with a methyl group (CH₃) and shifts Br to position 6.
  • Higher molecular weight (247.06 g/mol) compared to the target compound due to the methyl group .

Methyl 3-Bromo-5,6-Diamino-2-Fluorobenzoate (CAS 1823438-75-0)

  • Molecular Formula : C₈H₈BrFN₂O₂
  • Key Differences: Adds amino groups (-NH₂) at positions 5 and 6.
  • Impact: Amino groups are strongly electron-donating, enhancing solubility in polar solvents and reactivity toward electrophiles. Potential for cross-linking or polymerization due to amino group reactivity .

Methyl 2,3-Dibromo-6-Fluorobenzoate (CAS 1807032-88-7)

  • Molecular Formula : C₈H₅Br₂FO₂
  • Key Differences : Replaces CN at position 2 with Br.
  • Impact: Increased steric hindrance and molecular weight (324.84 g/mol).

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Notable Properties
Methyl 3-bromo-2-cyano-6-fluorobenzoate C₉H₅BrFNO₂ 262.04 2-CN, 3-Br, 6-F CN (EWG), Br, F High electrophilic deactivation
Methyl 3-bromo-2-chloro-6-fluorobenzoate C₈H₅BrClFO₂ 293.48 2-Cl, 3-Br, 6-F Cl (moderate EWG), Br, F Moderate reactivity in SNAr
Methyl 3-cyano-6-chloro-2-fluorobenzoate C₉H₅ClFNO₂ 227.60 2-F, 3-CN, 6-Cl CN (EWG), Cl, F Lower lipophilicity vs. Br analogs
Methyl 6-bromo-3-fluoro-2-methylbenzoate C₉H₈BrFO₂ 247.06 2-CH₃, 3-F, 6-Br CH₃ (EDG), Br, F Enhanced electrophilic reactivity
Methyl 2,3-dibromo-6-fluorobenzoate C₈H₅Br₂FO₂ 324.84 2-Br, 3-Br, 6-F Br (EWG, leaving group), F Dual leaving groups for coupling

EWG : Electron-withdrawing group; EDG : Electron-donating group; SNAr : Nucleophilic aromatic substitution.

Research Findings and Implications

  • Reactivity Trends: Cyano-substituted benzoates (e.g., target compound) exhibit reduced electrophilic substitution rates due to strong electron withdrawal, making them stable intermediates for further functionalization . Bromine substituents enhance susceptibility to cross-coupling reactions (e.g., Suzuki), as seen in dibromo analogs .
  • Methyl groups (e.g., CAS 1807191-86-1) improve lipid solubility, favoring blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methyl 3-bromo-2-cyano-6-fluorobenzoate, and how do reaction conditions impact yield?

  • Methodology : The compound can be synthesized via sequential functionalization of a fluorinated benzene precursor. For example, bromination at the 3-position can be achieved using NBS (N-bromosuccinimide) under radical initiation, followed by cyano-group introduction via nucleophilic substitution with CuCN. Esterification of the carboxylic acid intermediate (e.g., using methanol and H₂SO₄) finalizes the structure.
  • Key Considerations : Temperature control during bromination (60–80°C) minimizes side reactions, while anhydrous conditions are critical for cyano-group stability. Yields typically range from 50–70% depending on precursor purity .

Q. Which analytical techniques are most effective for confirming the structure of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹⁹F NMR resolves fluorine-specific shifts, while ¹H NMR identifies aromatic proton splitting patterns (e.g., meta-fluorine coupling).
  • HPLC-MS : Validates molecular weight (MW: 258.03 g/mol) and purity (>95% by area normalization).
  • X-ray Crystallography : Resolves regiochemical ambiguities, particularly for bromine/cyano positioning .

Q. How can researchers address low yields during esterification of the intermediate carboxylic acid?

  • Optimization Strategies :

  • Use Dean-Stark traps to remove water and shift equilibrium toward ester formation.
  • Catalyze with p-toluenesulfonic acid (PTSA) instead of H₂SO₄ to reduce side reactions.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before esterification .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during cyano-group introduction?

  • Mechanistic Insights : The electron-withdrawing fluorine at the 6-position directs electrophilic substitution to the 2-position. However, competing bromine-directed pathways may occur. Using CuCN in DMF at 120°C enhances nucleophilic attack at the 2-position, achieving >80% regioselectivity. Computational DFT studies can model charge distribution to predict optimal sites .

Q. How do steric and electronic effects influence cross-coupling reactions with this compound?

  • Reactivity Profile :

  • The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, but the electron-withdrawing cyano and fluorine groups reduce aryl halide reactivity.
  • Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance oxidative addition.
  • Data Table :
SubstrateCatalyst SystemYield (%)
Methyl 3-Bromo-2-Cyano-...Pd(OAc)₂/SPhos/K₃PO₄65
Methyl 3-Bromo-2-Cyano-...PdCl₂(dppf)/Cs₂CO₃42
  • Contradictions in reported yields often stem from solvent polarity (DMF > toluene) and base strength .

Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?

  • Approach :

  • Molecular dynamics (MD) simulations using AMBER or GROMACS model hydrolysis pathways of the ester group.
  • Key Finding : The cyano group stabilizes the aromatic ring against electrophilic attack at pH < 3, but ester hydrolysis accelerates above 40°C. Experimental validation via accelerated stability studies (40°C/75% RH) aligns with computational predictions .

Q. How can conflicting crystallographic data on substituent orientations be resolved?

  • Resolution Workflow :

Compare experimental X-ray data (bond angles, torsion) with DFT-optimized geometries.

Analyze powder XRD to rule out polymorphic variations.

Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing.

  • Example : A 5° deviation in the C-Br bond angle between experimental and theoretical models may indicate lattice strain effects .

Methodological Notes

  • References : All methodologies are cross-validated using Kanto Reagents’ purity standards (>95% HLC/GC) and PubChem reaction databases .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-bromo-2-cyano-6-fluorobenzoate
Reactant of Route 2
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Methyl 3-bromo-2-cyano-6-fluorobenzoate

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